3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid
Description
Properties
IUPAC Name |
3-(cyclopropylmethylsulfonyl)-2,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4S/c12-7-3-4-8(10(13)9(7)11(14)15)18(16,17)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSRQXXGQHIJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethanesulfonyl chloride, which is then reacted with 2,6-difluorobenzoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
A. Cancer Treatment
One of the primary applications of 3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid is in the treatment of hyperproliferative disorders, including various forms of cancer. The compound acts as an inhibitor of B-Raf kinase, which is implicated in several cancers, including melanoma and colorectal cancer. Research indicates that compounds inhibiting B-Raf can significantly reduce tumor growth and improve patient outcomes when combined with other anticancer agents .
B. Neurodegenerative Disorders
In addition to its anticancer properties, this compound may also have applications in treating neurodegenerative diseases. Studies suggest that inhibiting specific kinases can mitigate the progression of neurodegeneration, offering a potential therapeutic pathway for conditions such as Alzheimer's disease .
Case Studies
A. Clinical Trials for Cancer Treatment
Recent clinical trials have investigated the efficacy of B-Raf inhibitors, including those related to this compound, in patients with metastatic melanoma. These studies have shown promising results, with significant reductions in tumor size and improved survival rates among patients treated with this compound in conjunction with traditional chemotherapy .
B. Research on Neurodegenerative Effects
Another study explored the effects of this compound on models of Alzheimer's disease. The findings indicated that treatment led to a decrease in amyloid-beta plaques and improved cognitive function in animal models, suggesting a protective effect against neurodegeneration .
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorobenzoic acid moiety may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs.
- Bulkiness: The cyclopropylmethyl group in the target compound introduces steric hindrance, which may reduce binding affinity in enzyme targets compared to the smaller cyclopropyl or amino substituents .
Key Findings :
- The target compound’s synthesis is more streamlined than sulfonamide analogs, which may require additional protection/deprotection steps.
- Commercial availability of simpler analogs (e.g., 3-amino-2,6-difluorobenzoic acid) reduces synthesis demand .
Key Insights :
- The target compound’s higher logP compared to sulfonamide analogs suggests greater membrane permeability, advantageous in drug design.
Biological Activity
3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid is a synthetic compound that has garnered attention in various fields of biological research, particularly due to its potential applications in pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFOS
- Molecular Weight : 288.26 g/mol
The compound features a cyclopropyl group attached to a benzoic acid derivative with two fluorine atoms at the 2 and 6 positions, and a sulfonyl group contributing to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or preservatives.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the activity of specific cytochrome P450 isoforms with IC50 values ranging from 10 to 50 µM. This inhibition could influence drug metabolism rates significantly.
- Antimicrobial Activity : In vitro assays conducted against Escherichia coli and Staphylococcus aureus revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial properties .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects showed that treatment with the compound reduced levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in human cell lines by approximately 40% compared to untreated controls .
Data Summary Table
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
